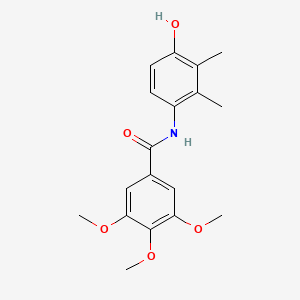

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a 4-hydroxy-2,3-dimethylphenyl group, which is a type of phenolic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain aromatic rings from the phenyl and benzamide groups, as well as multiple oxygen atoms from the hydroxy and methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of related compounds, such as N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride, has been documented, highlighting methods to achieve purified materials from carbon dioxide with yields up to 56% (Wineholt et al., 1970). Another study reports the synthesis of novel functionalized 1,4-dimethylcarbazole derivatives containing 3,4,5-trimethoxybenzamido-ureido or N-(3,4,5-trimethoxyphenyl)ureido groups, demonstrating potent antiproliferative activity against leukemia cell lines (Panno et al., 2014).

Potential Therapeutic Applications

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers, showing significant acetylcholinesterase-inhibiting activity. These compounds demonstrated a dose-dependent increase in percent retention, indicating their potential in enhancing memory (Piplani et al., 2018).

Anticonvulsant Activity

Research into N-(2,6-dimethylphenyl)-substituted benzamides has revealed several analogues with anticonvulsant properties, suggesting the potential of these compounds in epilepsy treatment. For example, the anticonvulsant activities of specific compounds were determined against pentylenetetrazole-induced seizures in rats, offering insights into their effectiveness and potential as new therapeutic agents (Afolabi & Okolie, 2013).

Biodegradation Studies

Investigations into the biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds have provided valuable information on the environmental fate and microbial transformation of these substances. This research has implications for understanding the ecological impact of chemical pollutants and exploring bioremediation strategies (Viggor et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-11(2)14(20)7-6-13(10)19-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJPEMPRBSSWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)

![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)